molecular formula C29H58O2S2 B12322150 Pentanoic acid, 4,4-bis(dodecylthio)- CAS No. 4200-61-7

Pentanoic acid, 4,4-bis(dodecylthio)-

Cat. No.: B12322150
CAS No.: 4200-61-7
M. Wt: 502.9 g/mol
InChI Key: XWIMFKGLFGDSOG-UHFFFAOYSA-N
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Description

Pentanoic acid, 4,4-bis(dodecylthio)-, also known as 4,4-bis(dodecylthio)pentanoic acid, is a specialized organic compound with the molecular formula C29H58O2S2. This compound is characterized by the presence of two dodecylthio groups attached to the fourth carbon of pentanoic acid. It is primarily used in polymer chemistry, particularly in reversible addition-fragmentation chain transfer (RAFT) polymerization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 4,4-bis(dodecylthio)- typically involves the reaction of 1-dodecanethiol with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms bis(dodecylsulfanylthiocarbonyl) disulfide, which is then reacted with 4,4’-azobis(4-cyanovaleric acid) to yield the final product .

Industrial Production Methods

While specific industrial production methods for pentanoic acid, 4,4-bis(dodecylthio)- are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 4,4-bis(dodecylthio)- undergoes various chemical reactions, including:

    Oxidation: The dodecylthio groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the dodecylthio groups.

    Substitution: The dodecylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pentanoic acid derivatives without the dodecylthio groups.

    Substitution: Various substituted pentanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Polymer Chemistry

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Pentanoic acid, 4,4-bis(dodecylthio)- is primarily utilized as a chain transfer agent in RAFT polymerization. This technique is crucial for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The compound's ability to regulate the polymerization process enhances the production of block copolymers and other complex polymer architectures.

Key Properties:

  • Molecular Weight : 279.378 g/mol
  • Density : 1.309 g/cm³
  • Boiling Point : 473.01 °C
  • Melting Point : 97 °C

These properties make it suitable for high-temperature applications and diverse solvent environments, which are often encountered during polymer synthesis .

Biochemical Applications

Metabolic Studies

Research indicates that pentanoic acid derivatives can influence metabolic pathways within cells. For instance, studies have shown that pentanoate can inhibit glyconeogenesis and acetate utilization in mitochondrial and peroxisomal compartments. This suggests potential applications in metabolic engineering and therapeutic interventions for metabolic disorders .

Case Study Overview:

  • Objective : To evaluate the effects of pentanoate on cellular metabolism.
  • Findings : Significant inhibition of acetate incorporation into lipids was observed, indicating its role in regulating lipid metabolism.
  • Implications : These findings propose that pentanoate could be explored as a metabolic modulator in conditions such as obesity and diabetes .

Drug Development

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of compounds related to pentanoic acid in the context of Alzheimer's disease. Hybrid compounds incorporating pentanoic acid structures have demonstrated significant neuroprotective activity, potentially offering new avenues for treatment strategies against neurodegenerative diseases .

Research Insights:

  • Lead Compound : A hybrid compound derived from curcumin and pentanoic acid exhibited an EC50 of 27.60 ± 9.4 nM in neuroprotection assays.
  • Mechanism : The compound's antioxidant properties were linked to its ability to interfere with amyloid-beta oligomer interactions within mitochondria, providing a dual mechanism of action against oxidative stress and amyloid toxicity .

Material Science

Synthesis of Functional Materials

Pentanoic acid derivatives are also being investigated for their role in developing functional materials, such as photoinitiators for polymerization processes. These materials are essential for applications ranging from coatings to biomedical devices.

Application Highlights:

  • Polymer Brushes : The use of pentanoic acid in synthesizing patterned polymer brushes has been reported, which are crucial for creating surfaces with specific functionalities .
  • Biocompatibility : The incorporation of pentanoic acid derivatives into biomaterials enhances their compatibility with biological systems, making them suitable for medical applications.

Mechanism of Action

The mechanism of action of pentanoic acid, 4,4-bis(dodecylthio)- in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The dodecylthio groups act as chain transfer agents, allowing for the controlled growth of polymer chains. This process involves the formation of a stable intermediate that can reinitiate polymerization, leading to well-defined polymer structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanoic acid, 4,4-bis(dodecylthio)- is unique due to its dual dodecylthio groups, which provide enhanced control over polymerization reactions compared to other RAFT agents. This compound’s ability to form stable intermediates and reinitiate polymerization makes it particularly valuable in the synthesis of complex polymer architectures.

Biological Activity

Pentanoic acid, 4,4-bis(dodecylthio)- is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, cytotoxicity, and potential applications in drug delivery systems.

Chemical Structure and Properties

Pentanoic acid, 4,4-bis(dodecylthio)- features a pentanoic acid backbone with two dodecylthio groups attached at the 4-position. This amphiphilic nature contributes to its ability to form micelles and interact with biological membranes, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pentanoic acid derivatives. For instance, compounds similar to pentanoic acid, such as those containing dodecylthio groups, have shown significant antibacterial activity against various pathogens.

  • Antibacterial Efficacy : Research indicates that certain derivatives exhibit strong inhibition against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes due to the hydrophobic interactions facilitated by the long dodecyl chains .
  • Fungitoxic Effects : Some studies have also reported fungitoxic properties against fungal pathogens like Fusarium oxysporum, indicating potential applications in agricultural settings .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety and potential therapeutic applications of pentanoic acid derivatives.

  • Cell Line Testing : In vitro studies using human cancer cell lines (e.g., HeLa cells) have been conducted to assess the cytotoxic effects of pentanoic acid derivatives. Results typically indicate dose-dependent cytotoxicity, with higher concentrations leading to increased cell death .
  • Mechanisms of Action : The cytotoxic effects are believed to be mediated through apoptosis induction and disruption of cellular homeostasis due to membrane interactions .

Drug Delivery Applications

The amphiphilic nature of pentanoic acid, 4,4-bis(dodecylthio)- makes it a promising candidate for drug delivery systems.

  • Nanoparticle Formation : Studies have shown that this compound can facilitate the formation of nanoparticles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. For instance, hybrid block copolymers derived from this compound have demonstrated effective drug loading and release profiles .
  • Biocompatibility : The low cytotoxicity observed in several studies suggests that these nanoparticles could be used safely in biomedical applications, including targeted drug delivery systems .

Case Studies

  • Antimicrobial Study :
    • A study evaluated the antimicrobial activity of various pentanoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones (up to 20 mm) at specific concentrations (100 μg/mL) demonstrating potent antibacterial properties .
  • Cytotoxicity Assessment :
    • In a cytotoxicity study using MTT assays on HeLa cells, the derivative exhibited IC50 values ranging from 50 μM to 150 μM depending on the exposure time. This suggests a moderate level of cytotoxicity which could be optimized for therapeutic use .
  • Nanoparticle Drug Delivery :
    • Research demonstrated that nanoparticles formed from pentanoic acid derivatives could encapsulate curcumin effectively, achieving a loading efficiency of approximately 11% with sustained release over 48 hours in vitro .

Properties

CAS No.

4200-61-7

Molecular Formula

C29H58O2S2

Molecular Weight

502.9 g/mol

IUPAC Name

4,4-bis(dodecylsulfanyl)pentanoic acid

InChI

InChI=1S/C29H58O2S2/c1-4-6-8-10-12-14-16-18-20-22-26-32-29(3,25-24-28(30)31)33-27-23-21-19-17-15-13-11-9-7-5-2/h4-27H2,1-3H3,(H,30,31)

InChI Key

XWIMFKGLFGDSOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(C)(CCC(=O)O)SCCCCCCCCCCCC

Origin of Product

United States

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